molecular formula C20H20N2O4 B361623 2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide CAS No. 898497-92-2

2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B361623
CAS No.: 898497-92-2
M. Wt: 352.4g/mol
InChI Key: XYKTYDLPZIEABV-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is a complex organic compound with a unique structure that combines phenoxy, methoxyphenyl, and isoxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where 2,3-dimethylphenol reacts with an appropriate halide under basic conditions.

    Formation of the Isoxazolyl Group: The isoxazolyl group is synthesized via a cyclization reaction involving a nitrile oxide intermediate.

    Coupling Reaction: The final step involves coupling the phenoxy and isoxazolyl intermediates with an acetamide linker under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-5-isoxazolyl]acetamide
  • 2-(2,3-dimethylphenoxy)-N-[3-(4-chlorophenyl)-5-isoxazolyl]acetamide
  • 2-(2,3-dimethylphenoxy)-N-[3-(4-bromophenyl)-5-isoxazolyl]acetamide

Uniqueness

2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets.

Properties

CAS No.

898497-92-2

Molecular Formula

C20H20N2O4

Molecular Weight

352.4g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C20H20N2O4/c1-13-5-4-6-18(14(13)2)25-12-19(23)21-20-11-17(22-26-20)15-7-9-16(24-3)10-8-15/h4-11H,12H2,1-3H3,(H,21,23)

InChI Key

XYKTYDLPZIEABV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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